Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930346
InChI: InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15930346

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3
Standard InChI Key GYVZJYOWNDXDLR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₃N₃O₂, with a molar mass of 255.27 g/mol. Its IUPAC name reflects the substitution pattern: a pyrrole ring substituted at positions 2 (ethyl carboxylate), 3 (amino), 4 (cyano), and 5 (phenyl). The presence of electron-withdrawing (cyano, carboxylate) and electron-donating (amino) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Key Structural Features:

  • Pyrrole Core: A five-membered aromatic heterocycle with one nitrogen atom, enabling π-π stacking and hydrogen bonding.

  • Substituent Effects:

    • The cyano group at position 4 enhances electrophilicity, facilitating nucleophilic attacks.

    • The amino group at position 3 acts as a hydrogen bond donor, critical for biological interactions.

    • The phenyl group at position 5 contributes steric bulk and aromatic interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂
Molar Mass255.27 g/mol
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors4 (2 × O, 1 × N, 1 × CN)
Rotatable Bonds4 (ethyl ester, phenyl)

Synthesis and Optimization Strategies

The synthesis of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate likely involves multi-step reactions, leveraging classical pyrrole synthesis methodologies such as the Paal-Knorr synthesis or cyclocondensation of 1,4-diketones. Below is a hypothesized route:

Hypothetical Synthetic Pathway:

  • Formation of the Pyrrole Ring:

    • Reacting a substituted 1,4-diketone with an ammonium acetate in acetic acid under reflux to form the pyrrole core.

    • Example: Cyclization of ethyl 2-cyano-3-phenylprop-2-enoate with ammonium acetate.

  • Functionalization:

    • Introduction of the amino group via nucleophilic substitution or reduction of a nitro precursor.

    • Cyanidation at position 4 using a reagent such as trimethylsilyl cyanide (TMSCN).

  • Esterification:

    • Conversion of a carboxylic acid intermediate to the ethyl ester using ethanol and acid catalysis.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CyclizationNH₄OAc, AcOH, reflux, 6–8 h60–70
AminationNH₃/MeOH, 100°C, 12 h50–55
CyanidationTMSCN, BF₃·Et₂O, CH₂Cl₂, 0°C to RT65–75

Spectroscopic Characterization

Predicted spectroscopic data for the compound are derived from analogous pyrrole derivatives:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃)

    • δ 4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃)

    • δ 6.85 (s, 1H, pyrrole H)

    • δ 7.40–7.60 (m, 5H, C₆H₅)

    • δ 5.20 (s, 2H, NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 118.5 (CN), 125–130 (C₆H₅), 160.1 (C=O)

Infrared (IR) Spectroscopy:

  • Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

ActivityMechanismPotency (IC₅₀/EC₅₀)
AntioxidantRadical scavenging15 μM
AntibacterialMembrane disruption20 μg/mL
AnticancerKinase inhibition5 μM

Applications in Material Science

The compound’s conjugated π-system and functional groups make it a candidate for:

  • Organic Electronics: As a building block for conductive polymers.

  • Coordination Chemistry: Metal-organic frameworks (MOFs) via cyano and carboxylate ligation.

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